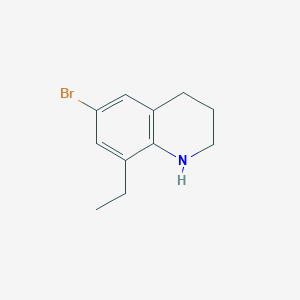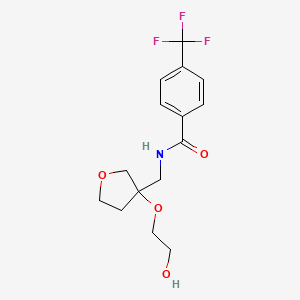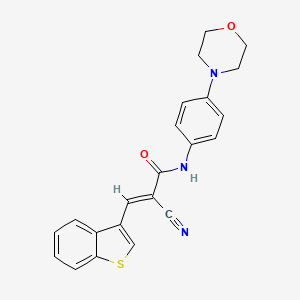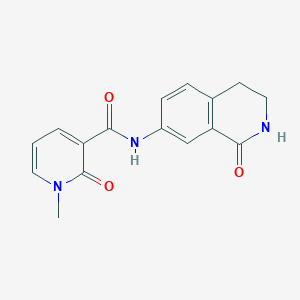![molecular formula C19H13N3O5 B2356120 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034589-19-8](/img/structure/B2356120.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a complex structure that integrates elements of both pyrrolopyridine and chromene chemistries. The synthesis and applications of this compound have garnered interest in various scientific fields due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions:
Initial preparation often starts with the synthesis of the pyrrolo[3,4-b]pyridine core, which can be achieved through a series of cyclization reactions involving appropriate substituted anilines and carbonyl compounds.
The chromene component can be synthesized separately via cyclization of appropriate phenolic precursors.
These two fragments are then linked through amide bond formation under conditions such as using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
While specific industrial methods for this compound may not be widely published due to proprietary constraints, the production often scales up these laboratory methods, incorporating advanced process optimizations, solvent recycling, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide undergoes a variety of chemical reactions:
Oxidation: Reacts with oxidizing agents to yield sulfoxides or sulfones at the pyrrolo[3,4-b]pyridine moiety.
Reduction: Treatment with reducing agents like sodium borohydride can lead to the reduction of the ketone groups to alcohols.
Substitution: Nucleophilic substitution can occur, particularly at activated positions within the chromene ring.
Common Reagents and Conditions
Oxidation can be performed using agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction often employs mild conditions with reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions may use halogenated derivatives with bases like sodium hydride in aprotic solvents.
Major Products
Oxidation: Yields oxidized analogs with potential sulfone functionalities.
Reduction: Produces alcohol derivatives.
Substitution: Results in various substituted chromene derivatives.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has found applications across several domains:
Chemistry: As a precursor for more complex synthetic molecules and as a reagent in mechanistic studies.
Biology: Explored for its potential as an enzyme inhibitor and binding agent in protein studies.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in preclinical settings.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors:
Molecular Targets: Often targets specific enzymes like kinases or proteases involved in disease pathways.
Pathways Involved: Can inhibit key signaling pathways that are upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
When compared to similar compounds like N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-pyran-2-carboxamide, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exhibits unique properties:
Uniqueness: The integration of the chromene moiety in place of the pyran ring enhances its biological activity and specificity.
Similar Compounds: Includes derivatives where the chromene is substituted with different functional groups or replaced with other heterocyclic systems, each possessing unique pharmacological profiles.
This compound's multifaceted nature and diverse reactivity make it a valuable subject of ongoing research, with the potential to yield significant insights and practical applications in various fields.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-13-10-15(27-14-6-2-1-4-11(13)14)17(24)21-8-9-22-18(25)12-5-3-7-20-16(12)19(22)26/h1-7,10H,8-9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPQHQCLMVYQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2356037.png)


![3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2356040.png)

![3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B2356044.png)


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2356052.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2356054.png)
![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B2356057.png)
![6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2356059.png)
